molecular formula C16H21ClN2O3 B11171025 1-tert-butyl-N-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

1-tert-butyl-N-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11171025
M. Wt: 324.80 g/mol
InChI Key: COASVUHHYAEOOW-UHFFFAOYSA-N
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Description

1-tert-butyl-N-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound It belongs to the class of pyrrolidine carboxamides, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl-N-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the tert-butyl group: This step may involve alkylation reactions using tert-butyl halides.

    Attachment of the 5-chloro-2-methoxyphenyl group: This can be done through nucleophilic substitution reactions.

    Formation of the carboxamide group: This step may involve amidation reactions using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl-N-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions may yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

    Hydrolysis: The compound may undergo hydrolysis to break down into smaller fragments.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles, electrophiles.

    Hydrolysis conditions: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

1-tert-butyl-N-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug discovery and development.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-tert-butyl-N-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide would depend on its specific biological or chemical activity. It may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific structure, which may result in unique interactions with molecular targets and distinct reactivity in chemical reactions.

Properties

Molecular Formula

C16H21ClN2O3

Molecular Weight

324.80 g/mol

IUPAC Name

1-tert-butyl-N-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C16H21ClN2O3/c1-16(2,3)19-9-10(7-14(19)20)15(21)18-12-8-11(17)5-6-13(12)22-4/h5-6,8,10H,7,9H2,1-4H3,(H,18,21)

InChI Key

COASVUHHYAEOOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CC(CC1=O)C(=O)NC2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

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